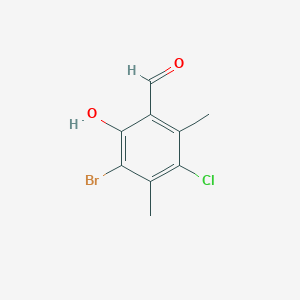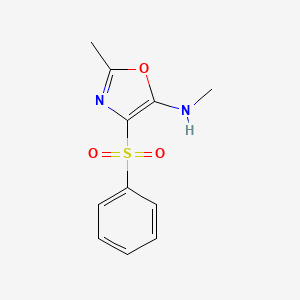
3-bromo-5-chloro-2-hydroxy-4,6-dimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-bromo-5-chloro-2-hydroxy-4,6-dimethylbenzaldehyde has been described through reactions involving 4-chlorobenzohydrazide with 3-bromo-5-chloro-2-hydroxybenzaldehyde, leading to the formation of isostructural hydrazone compounds. These compounds are characterized using X-ray determination, which provides insights into their crystalline structure and molecular geometry (Wang, You, & Wang, 2011).
Molecular Structure Analysis
X-ray structural determination has played a crucial role in understanding the molecular structure of derivatives of this compound. For example, the crystal structure analysis of a Cu(II) complex derived from this compound revealed a distorted square-planar coordination geometry around the Cu(II) ion, highlighting the intricate molecular architecture and the role of halogens in structuring (Zhang Xin-li, 2011).
Chemical Reactions and Properties
The chemical reactivity of this compound and its derivatives has been explored in various studies. For instance, its reaction with hydroxylamine hydrochloride to produce 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives showcases its potential for creating pharmacologically relevant structures (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Physical Properties Analysis
The physical properties of compounds similar to this compound, such as melting points, solubility, and crystalline structure, can be inferred from crystallographic studies. These studies provide detailed insights into the arrangement of molecules in the crystal lattice and the types of intermolecular interactions that stabilize the structure.
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the influence of substituents on the electronic properties, are crucial for understanding the behavior of this compound in chemical syntheses and applications. Research on bromine substitution effects on related compounds indicates how halogen atoms influence the molecular electronic environment and reactivity, which is valuable for designing materials with desired optical properties (Aguiar et al., 2022).
properties
IUPAC Name |
3-bromo-5-chloro-2-hydroxy-4,6-dimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-4-6(3-12)9(13)7(10)5(2)8(4)11/h3,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZOTBVPDJYZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-cyclohexyl-3-oxopiperazin-1-yl)[1-(3-methylbutyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B5651708.png)
![(2-{2-[1-(7,8-dimethyl-4-quinolinyl)-3-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5651715.png)
![N-ethyl-2-methyl-N-[(5-nitro-2-furyl)methyl]-2-propen-1-amine](/img/structure/B5651719.png)

![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5651742.png)
![2-methyl-5-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5651750.png)

![8-(2-fluorobenzoyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5651768.png)
![3-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5651772.png)
![8-({4-[(dimethylamino)methyl]-2-thienyl}methyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5651778.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[3-(2-thienyl)propanoyl]piperidine](/img/structure/B5651780.png)
![ethyl 4-[2-(acetylamino)benzoyl]-1-piperazinecarboxylate](/img/structure/B5651788.png)
![7-amino-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B5651807.png)
